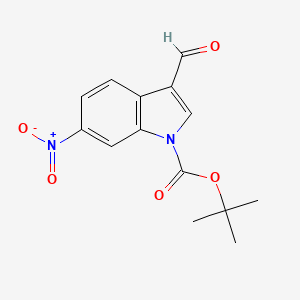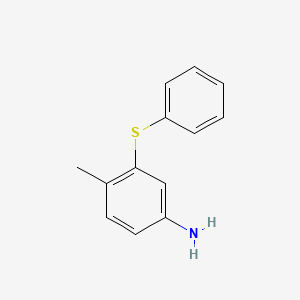
mPEG14-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxy-polyethylene glycol 14-hydroxyl (mPEG14-OH) is a polyethylene glycol derivative with a methoxy group at one end and a hydroxyl group at the other. It is a colorless liquid or white solid, soluble in water and many organic solvents. This compound is widely used in various fields due to its biocompatibility and versatility .
準備方法
Synthetic Routes and Reaction Conditions
Methoxy-polyethylene glycol 14-hydroxyl is typically synthesized through the polymerization of ethylene oxide in the presence of a methoxy-initiator. The reaction is carried out under controlled conditions to achieve the desired molecular weight and polydispersity. The process involves the following steps:
Initiation: The methoxy-initiator reacts with ethylene oxide to form an alkoxide intermediate.
Propagation: The alkoxide intermediate reacts with additional ethylene oxide molecules, leading to chain growth.
Termination: The reaction is terminated by adding a suitable agent, such as water or an alcohol, to cap the hydroxyl end group
Industrial Production Methods
In industrial settings, the production of methoxy-polyethylene glycol 14-hydroxyl involves large-scale polymerization reactors with precise control over temperature, pressure, and reactant concentrations. The process ensures high purity and consistent molecular weight distribution. The product is then purified through filtration and distillation to remove any unreacted monomers and by-products .
化学反応の分析
Types of Reactions
Methoxy-polyethylene glycol 14-hydroxyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halides and amines
科学的研究の応用
Methoxy-polyethylene glycol 14-hydroxyl is extensively used in scientific research due to its unique properties:
Chemistry: Used as a polymeric reagent for surface modification and as a linker in various chemical reactions.
Biology: Employed in cell culture and as a stabilizer for proteins and enzymes.
Medicine: Utilized in drug delivery systems, particularly for enhancing the solubility and stability of therapeutic agents.
Industry: Applied in the production of functional coatings, nanotechnology, and new materials research .
作用機序
The mechanism of action of methoxy-polyethylene glycol 14-hydroxyl involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, enhancing solubility and stability. The methoxy group provides steric hindrance, preventing aggregation and improving the biocompatibility of the compound .
類似化合物との比較
Methoxy-polyethylene glycol 14-hydroxyl is compared with other polyethylene glycol derivatives, such as:
- Methoxy-polyethylene glycol 12-hydroxyl (mPEG12-OH)
- Methoxy-polyethylene glycol 16-hydroxyl (mPEG16-OH)
Uniqueness
Methoxy-polyethylene glycol 14-hydroxyl offers a balance between molecular weight and solubility, making it suitable for a wide range of applications. Its specific molecular weight provides optimal properties for drug delivery and surface modification .
List of Similar Compounds
- Methoxy-polyethylene glycol 12-hydroxyl
- Methoxy-polyethylene glycol 16-hydroxyl
- Methoxy-polyethylene glycol 20-hydroxyl .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-28-29-44-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-30/h30H,2-29H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZLVWZQZZCBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025049 |
Source


|
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41-Tetradecaoxatritetracontan-43-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059605-02-5 |
Source


|
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41-Tetradecaoxatritetracontan-43-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1H-indol-3-yl)-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B3209457.png)
![2-Ethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B3209471.png)






![(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane](/img/structure/B3209520.png)


![N-(2,3-dimethylphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B3209550.png)
